PHM Inhibition Potency: Comparative Kᵢ Values Across Hippurate Analog Series
In a systematic evaluation of peptidylglycine α-hydroxylating monooxygenase (PHM) inhibitors, S-(Thiobenzoyl)thioglycolic acid (compound 64) exhibited a Kᵢ of 39 ± 5 μM (in 2.5% DMSO) [1]. This places it as a moderate-affinity inhibitor within the hippurate analog series, significantly less potent than the most optimized lead S-(Thiolauroyl)thioglycolic acid (Kᵢ = 0.54 ± 0.05 μM) but substantially more potent than the structural analog O-(Phenylcarbamoyl)glycolic acid (Kᵢ = 54 ± 4 μM) [2]. The data demonstrate a clear rank order of PHM binding affinity determined by sulfur substitution pattern and linker geometry.
| Evidence Dimension | PHM inhibition constant (Kᵢ) |
|---|---|
| Target Compound Data | 39 ± 5 μM (2.5% DMSO) |
| Comparator Or Baseline | S-(Thiolauroyl)thioglycolic acid: 0.54 ± 0.05 μM; O-(Phenylcarbamoyl)glycolic acid: 54 ± 4 μM; S-(4-Methylthiobenzoyl)thioglycolic acid: 3.5 ± 0.4 μM |
| Quantified Difference | ~72-fold less potent than S-(Thiolauroyl)thioglycolic acid; ~1.4-fold more potent than O-(Phenylcarbamoyl)glycolic acid |
| Conditions | PHM enzymatic assay, 2.5% DMSO, Kₘ,app for aceturic acid = 15.0 mM |
Why This Matters
Procurement decisions for PHM inhibition studies require explicit knowledge of Kᵢ values; the moderate potency of TBTGA makes it suitable as a baseline control compound rather than a lead candidate, preventing misuse in high-sensitivity screening applications.
- [1] Merkler, D. J.; Asser, A. S.; Baumgart, L. E.; et al. Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine α-hydroxylating monooxygenase (PHM). Bioorg. Med. Chem. 2008, 16 (23), 10061–10074, Table 4. View Source
- [2] Merkler, D. J.; Asser, A. S.; Baumgart, L. E.; et al. Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine α-hydroxylating monooxygenase (PHM). Bioorg. Med. Chem. 2008, 16 (23), 10061–10074, Table 4. View Source
